![molecular formula C15H14FNO B5568217 N-(2-fluorophenyl)-2,4-dimethylbenzamide](/img/structure/B5568217.png)
N-(2-fluorophenyl)-2,4-dimethylbenzamide
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Overview
Description
Scientific Research Applications
Comprehensive Analysis of N-(2-fluorophenyl)-2,4-dimethylbenzamide Applications
N-(2-fluorophenyl)-2,4-dimethylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. Below is a detailed analysis of its applications across six distinct fields:
Pharmaceutical Development: The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their bioactivity, often leading to enhanced efficacy and selectivity . N-(2-fluorophenyl)-2,4-dimethylbenzamide, with its fluorinated aromatic ring, may serve as a precursor or an active moiety in the development of new therapeutic agents. Its structure could be pivotal in designing drugs with improved pharmacokinetic properties.
Cancer Research: Compounds with a benzamide moiety have been explored for their anticancer properties. The specific structure of N-(2-fluorophenyl)-2,4-dimethylbenzamide could be investigated for its potential to inhibit enzymes or pathways involved in cancer cell growth and proliferation. This could lead to the development of novel anticancer drugs or therapeutic strategies.
Antimicrobial Studies: Fluorinated compounds are known to exhibit antimicrobial activities. The structural attributes of N-(2-fluorophenyl)-2,4-dimethylbenzamide make it a candidate for studying its efficacy against bacterial and fungal infections. Research could focus on its mechanism of action and potential as an antibacterial or antifungal agent.
Material Science: The unique properties of fluorinated organic compounds, such as their thermal stability and resistance to degradation, make them suitable for applications in material science. N-(2-fluorophenyl)-2,4-dimethylbenzamide could be utilized in the synthesis of advanced materials, including polymers and coatings that require specific performance characteristics.
Organic Synthesis and Catalysis: This compound could play a role in organic synthesis, serving as a building block for more complex molecules. Its potential use in catalysis could also be explored, particularly in reactions where the fluorine atom’s electronic effects are beneficial. The Bischler–Napieralski reaction, for example, could be relevant for synthesizing fluorinated isoquinolines .
Future Directions
The future directions for the study of “N-(2-fluorophenyl)-2,4-dimethylbenzamide” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzamides in various fields, including medicine and materials science , this compound could be of interest for future research.
properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-7-8-12(11(2)9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVUOWQTKDCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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